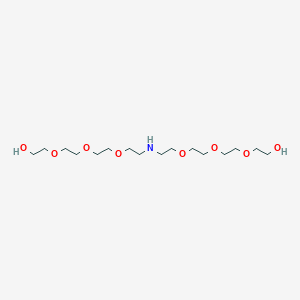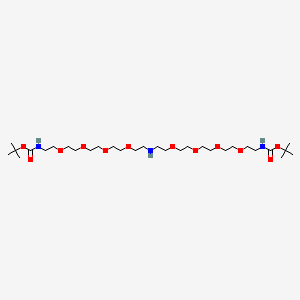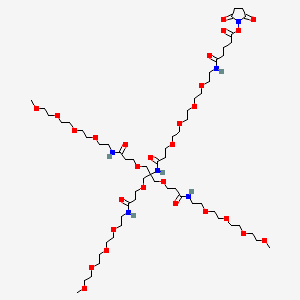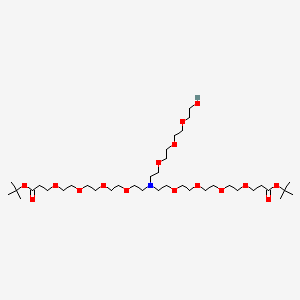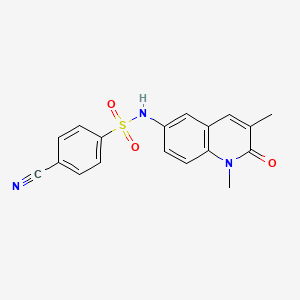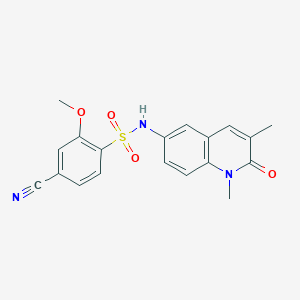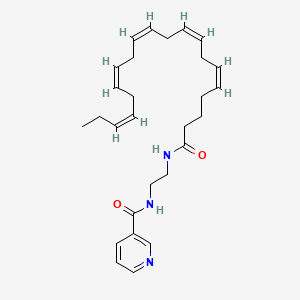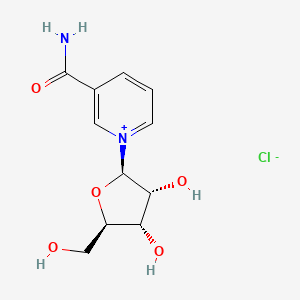
NQTrp
Übersicht
Beschreibung
Naphthoquinone Tryptophan (NQTrp) is a small molecule scaffold that can modulate neuronal and non-neuronal amyloid aggregation both in vitro and in vivo . It reduces the net amyloid load by inhibiting the process of amyloid formation and disassembling the pre-formed fibrils .
Molecular Structure Analysis
NQTrp is composed of cyclic diones, six-membered rings with two carbonyls conjugated to double bonds of the cyclic structure . The molecular weight of NQTrp is 360.36 and its molecular formula is C21H16N2O4 .
Chemical Reactions Analysis
NQTrp has been found to interact with the central diphenylalanine recognition motif, as evidenced by NMR spectroscopy and in silico analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of NQTrp include a molecular weight of 360.36 and a molecular formula of C21H16N2O4 . Unfortunately, specific physical properties such as solubility, melting point, and boiling point were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Mitigating Aggregation of Amyloidogenic Proteins and Peptides
NQTrp hybrids are a promising small molecule scaffold that can modulate neuronal and non-neuronal amyloid aggregation both in vitro and in vivo . NQTrp reduces the net amyloid load by inhibiting the process of amyloid formation and disassembling the pre-formed fibrils, both in a dose-dependent manner . As a plausible mechanism of action, NQTrp effectively forms hydrogen bonding and hydrophobic interactions, such as π-π stacking, with the vital residues responsible for the initial nucleation of protein/peptide aggregation .
Alzheimer’s Disease Treatment
NQTrp has shown potential in the treatment of Alzheimer’s disease. It completely inhibited Aβ oligomerization and fibrillization, as well as the cytotoxic effect of Aβ oligomers towards cultured neuronal cell line . When fed to transgenic Alzheimer’s disease Drosophila model, it prolonged their life span and completely abolished their defective locomotion . Analysis of the brains of these flies showed a significant reduction in oligomeric species of Aβ .
Inhibiting Aggregation of PAP f39 Semen Amyloid
NQTrp has been found to inhibit the aggregation of PAP f39 semen amyloid. Even at a sub-molar concentration of 20:1 [PAP f39:NQTrp], NQTrp could reduce >50% amyloid formation . NQTrp inhibition of PAP f39 aggregation resulted in non-toxic intermediate species .
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-2-[(1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c24-19-10-17(20(25)15-7-2-1-6-14(15)19)23-18(21(26)27)9-12-11-22-16-8-4-3-5-13(12)16/h1-8,10-11,18,22-23H,9H2,(H,26,27)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZUYZXINNHEGM-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717912 | |
| Record name | N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nqtrp | |
CAS RN |
185351-19-3 | |
| Record name | N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 185351-19-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is 1,4-naphthoquinon-2-yl-L-tryptophan (NQTrp) and what makes it a promising molecule for treating neurodegenerative diseases?
A1: NQTrp is a small molecule designed as a potential inhibitor of amyloid formation. [] Amyloid aggregation is a hallmark of several diseases, including Alzheimer's disease (AD) and other tauopathies. NQTrp shows promise due to its ability to inhibit the aggregation of both amyloid-β (Aβ), a key player in AD, and tau protein, implicated in various tauopathies. [, ] This dual-targeting ability makes NQTrp unique and potentially valuable for addressing the complex pathology of these diseases.
Q2: How does NQTrp interact with Aβ and tau, and what are the downstream effects of this interaction?
A2: NQTrp interacts with Aβ and tau through a combination of hydrogen bonding and hydrophobic interactions, including π-π stacking. [, ] These interactions primarily target the aromatic residues within the aggregation-prone regions of these proteins. [, ] By binding to these critical regions, NQTrp disrupts the self-assembly process of Aβ and tau, preventing the formation of toxic oligomers and fibrils. [, , ] This inhibition of aggregation has been shown to reduce neurotoxicity and ameliorate disease-related behavioral deficits in model organisms. [, , ]
Q3: Have there been any studies investigating the structure-activity relationship (SAR) of NQTrp?
A3: Yes, studies have explored how modifications to the NQTrp structure affect its inhibitory activity. For instance, researchers investigated the impact of methylating specific groups within NQTrp. [, ] These studies revealed that the anilinic NH, quinonic carbonyls, and the carboxylic acid group of NQTrp are crucial for its interaction with Aβ through hydrogen bonding. [, ] These findings highlight the importance of specific functional groups in NQTrp's inhibitory activity and guide the design of more potent derivatives.
Q4: Has NQTrp shown efficacy in in vivo models of neurodegenerative diseases?
A4: Yes, NQTrp has demonstrated promising results in animal models. In a transgenic Drosophila model of AD, NQTrp extended the lifespan of the flies, improved their locomotion, and reduced Aβ accumulation in the brain. [] This study provided compelling evidence for the therapeutic potential of NQTrp in vivo. Similarly, in a transgenic Drosophila model of tauopathy, NQTrp reduced hyperphosphorylated tau deposits and improved tauopathy-related behavioral defects. [] These in vivo findings support further investigation of NQTrp as a potential therapeutic for AD and other tauopathies.
Q5: What are the limitations of current research on NQTrp and what are the future directions?
A5: While promising, research on NQTrp is still in its early stages. Further studies are needed to fully elucidate its mechanism of action, optimize its pharmacokinetic properties, and evaluate its safety profile in preclinical models. Future research should also focus on:
- Developing more potent and bioavailable NQTrp derivatives: Exploring modifications to the NQTrp scaffold can lead to compounds with improved efficacy and drug-like properties. [, ]
Q6: Can computational chemistry and modeling techniques be used to study NQTrp?
A6: Yes, computational techniques have been employed to study NQTrp's interaction with its targets. For example, molecular docking studies helped identify potential binding sites and interactions between NQTrp and Aβ. [, , ] Additionally, molecular dynamics simulations have provided insights into the dynamic behavior of NQTrp-Aβ complexes and their stability. [, ] These computational approaches offer valuable tools for understanding NQTrp's mechanism of action and guiding the design of more effective inhibitors.
Q7: Besides Aβ and tau, does NQTrp inhibit the aggregation of other amyloidogenic proteins?
A7: Yes, research suggests that NQTrp's inhibitory effect extends beyond Aβ and tau. Studies have shown that NQTrp can also inhibit the aggregation of other amyloidogenic proteins, such as PAP f39, a semen amyloid linked to enhanced HIV transmission. [] This broader inhibitory activity of NQTrp against various amyloidogenic proteins highlights its potential as a valuable scaffold for developing therapeutics for a range of amyloid diseases. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




